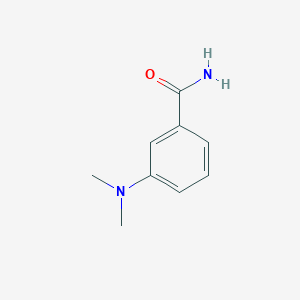

3-(Dimethylamino)benzamide

Overview

Description

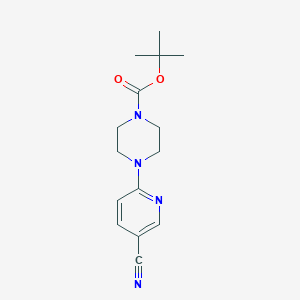

3-(Dimethylamino)benzamide (also known as DMABA) is a synthetic amide compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a melting point of 62-64°C. Its molecular formula is C8H11N2O and its molecular weight is 155.19 g/mol. DMABA is a versatile compound with many potential uses and applications in the laboratory.

Scientific Research Applications

Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs

A study explored the synthesis and activity of four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with the acid chlorides of either 3- or 4-(N,N-dimethylamino)benzoic acid. These compounds showed anti-inflammatory activity, highlighting the therapeutic potential of 3-(dimethylamino)benzamide derivatives in this domain (Lynch et al., 2006).

Diagnostic Imaging in Malignant Melanoma

A novel positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), was developed for the diagnosis of melanoma. The study demonstrated [18F]DMPY2's potential in detecting primary and metastatic melanomas, offering a promising diagnostic tool for this aggressive cancer (Pyo et al., 2020).

Electrophilic Cyclization in Organic Synthesis

Research on the electrophilic cyclization of N,N-diethyl 4-N,N-(dimethylamino)-2-(3-N,N-dimethyldimethylaminophenylchalcogeno)benzamides with POCl3 revealed efficient synthesis of corresponding 2,7-bis-N,N-dimethylaminochalcogenoxanthen-9-ones. This study opens up possibilities for the synthesis of complex organic compounds using this compound as a starting material (Valle et al., 2005).

Applications in Anticonvulsant Medication

A study focused on the anticonvulsant activities of two compounds derived from this compound. The results indicated that these compounds could be potential candidates for treating epilepsy and seizures, showcasing another therapeutic application of this chemical (Afolabi & Okolie, 2013).

Imaging Agents for Opioid Receptor Agonists

Research involving the 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold led to the development of 18F-positron emission tomography (18F-PET) radiotracers. These compounds have potential applications in imaging opioid receptor agonist interactions in the brain (Ott et al., 2020).

Mechanism of Action

Target of Action

3-(Dimethylamino)benzamide is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, and inhibits its activity . This inhibition can lead to the prevention of DNA repair in cancer cells, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway . By inhibiting PARP, the compound prevents the repair of DNA damage, particularly in cancer cells. This leads to the accumulation of DNA damage, which can result in cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The primary result of the action of this compound is the induction of cell death in cancer cells . By inhibiting PARP and preventing DNA repair, the compound can lead to the accumulation of DNA damage in these cells. This can trigger programmed cell death, or apoptosis, resulting in the death of the cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially impact the compound’s action through drug-drug interactions .

properties

IUPAC Name |

3-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGBEOHRGRUDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374354 | |

| Record name | 3-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33225-17-1 | |

| Record name | 3-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)